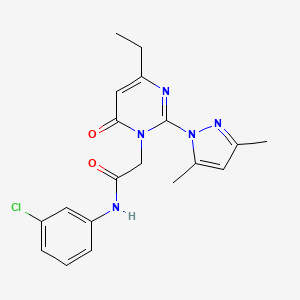

(S)-1-Phenyl-3-azido-2-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

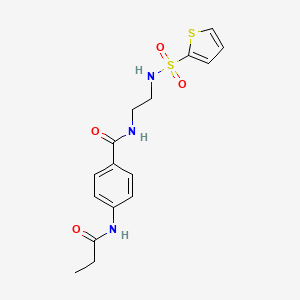

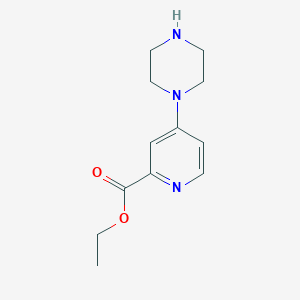

(S)-1-Phenyl-3-azido-2-propanol, commonly referred to as S-PAP, is a versatile organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a melting point of -20 °C and a boiling point of 134 °C. It is soluble in water, ethanol, and methanol. S-PAP is a chiral compound, meaning it has two forms, (R)-1-Phenyl-3-azido-2-propanol and this compound, which differ in their three-dimensional structure.

Applications De Recherche Scientifique

Synthetic Studies on Oxirane Compounds : (S)-1-Phenyl-3-azido-2-propanol was involved in the study of oxirane compounds, where derivatives were synthesized and described, contributing to synthetic organic chemistry (Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956).

Asymmetric Synthesis in Drug Development : This compound plays a role in the asymmetric synthesis of chiral alcohols, such as 3-chloro-1-phenyl-1-propanol, used in antidepressant drugs. The research highlighted the effectiveness of certain yeast reductases in achieving high enantioselectivity (Y. Choi et al., 2010).

Resolution of Racemic Mixtures : The racemic mixtures of 1-aryloxy-3-azido-2-propanols, including this compound, were resolved using lipase-mediated acylation, illustrating the compound's role in resolving chiral substances (Pchelka, B., Radomska, J., & Plenkiewicz, J., 1998).

Studies in Lewis Acid-Promoted Reactions : The compound was used in the study of Lewis acid-promoted reactions involving chiral 2-aryl-3-azido-1-propanols, which resulted in various products depending on the electronic nature of the phenyl group (Katz, C., & Aubé, J., 2003).

Enantioselective Production in Pharmaceutical Industries : this compound's optically active isomer is used in the pharmaceutical industry as a chiral building block. Studies focused on optimizing conditions for enantioselective production using various methodologies (Soyer, Aslı, Bayraktar, E., & Mehmetoğlu, Ü., 2010).

Application in Material Science : The compound was also used in the study of coal flotation in low-rank carbonaceous minerals, highlighting its potential in material science applications (Vilasó-Cadre, Javier E. et al., 2021).

Ring-Opening Polymerization : It has been utilized in studies involving the ring-opening polymerization of δ-valerolactone, indicating its relevance in polymer chemistry (Kakuchi, R. et al., 2010).

Propriétés

IUPAC Name |

(2S)-1-azido-3-phenylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-12-11-7-9(13)6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZHIJATXQDZPO-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2424630.png)

![(Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]prop-2-enamide](/img/structure/B2424631.png)

![3-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2424634.png)

![1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2424645.png)

![3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2424648.png)

![N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2424649.png)